molecular formula C18H26N2O6 B14013607 (S)-2-((S)-2-((tert-butoxycarbonyl)amino)propanamido)-3-(4-methoxyphenyl)propanoic acid

(S)-2-((S)-2-((tert-butoxycarbonyl)amino)propanamido)-3-(4-methoxyphenyl)propanoic acid

Cat. No.: B14013607
M. Wt: 366.4 g/mol
InChI Key: TVRPTAPOAKAWLX-FZMZJTMJSA-N
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Description

(S)-2-((S)-2-((tert-butoxycarbonyl)amino)propanamido)-3-(4-methoxyphenyl)propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl group, an amino group, and a methoxyphenyl group. Its stereochemistry is defined by the (S)-configuration at two chiral centers, making it an interesting subject for stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((S)-2-((tert-butoxycarbonyl)amino)propanamido)-3-(4-methoxyphenyl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the Amide Bond: The protected amino acid is then coupled with (S)-2-amino-3-(4-methoxyphenyl)propanoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

    Deprotection: The tert-butoxycarbonyl group is removed using an acid such as trifluoroacetic acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated synthesis equipment, high-throughput purification methods, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((S)-2-((tert-butoxycarbonyl)amino)propanamido)-3-(4-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxylic acid.

    Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of hydroxyl or carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-((S)-2-((tert-butoxycarbonyl)amino)propanamido)-3-(4-methoxyphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-((S)-2-((tert-butoxycarbonyl)amino)propanamido)-3-(4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((S)-2-((tert-butoxycarbonyl)amino)propanamido)-3-phenylpropanoic acid: Lacks the methoxy group, leading to different chemical and biological properties.

    (S)-2-((S)-2-((tert-butoxycarbonyl)amino)butanamido)-3-(4-methoxyphenyl)propanoic acid: Contains an additional carbon in the side chain, affecting its reactivity and interactions.

Uniqueness

The presence of the methoxy group in (S)-2-((S)-2-((tert-butoxycarbonyl)amino)propanamido)-3-(4-methoxyphenyl)propanoic acid imparts unique chemical properties, such as increased electron density and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various fields.

Biological Activity

(S)-2-((S)-2-((tert-butoxycarbonyl)amino)propanamido)-3-(4-methoxyphenyl)propanoic acid, also known as a derivative of amino acid compounds, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C₁₅H₂₁NO₅
  • Molecular Weight : 303.34 g/mol
  • CAS Number : 53267-93-9
  • Physical State : Solid
  • Purity : ≥95%

Synthesis

The compound is synthesized through various methods involving the coupling of amino acids and protecting groups such as tert-butoxycarbonyl (Boc). The Boc group is commonly used to protect amino groups during peptide synthesis, allowing for selective reactions at other functional sites.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. A study highlighted the effectiveness of phosphonotripeptide derivatives against various bacterial strains, including Escherichia coli and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values were notably low, demonstrating significant antibacterial activity .

Bacterial StrainMIC (mg/L)
E. faecalis0.063
S. marcescens≤2
Klebsiella speciesNot tested
L. monocytogenesNo activity

The antimicrobial activity is thought to be mediated through the inhibition of specific bacterial enzymes, such as alanine racemase, which is crucial for bacterial cell wall synthesis. The uptake of these compounds into bacterial cells is facilitated by transporters that vary among different bacterial species, leading to differences in susceptibility .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory potential. It shows promise in modulating immune responses by inhibiting specific pathways involved in inflammation, such as the NF-κB signaling pathway .

Case Studies

  • Antibacterial Efficacy : A comparative study evaluated the antibacterial efficacy of various phosphonotripeptide derivatives, including the target compound. Results indicated that modifications at the N-terminus significantly influenced the uptake and inhibitory action against Gram-positive and Gram-negative bacteria .
  • Inflammation Models : In vitro studies using macrophage cell lines demonstrated that treatment with this compound reduced the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Properties

Molecular Formula

C18H26N2O6

Molecular Weight

366.4 g/mol

IUPAC Name

(2S)-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C18H26N2O6/c1-11(19-17(24)26-18(2,3)4)15(21)20-14(16(22)23)10-12-6-8-13(25-5)9-7-12/h6-9,11,14H,10H2,1-5H3,(H,19,24)(H,20,21)(H,22,23)/t11-,14-/m0/s1

InChI Key

TVRPTAPOAKAWLX-FZMZJTMJSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)OC)C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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